molecular formula C13H9FO2S B1458190 2-Fluoro-6-(phenylsulfanyl)benzoic acid CAS No. 1504698-57-0

2-Fluoro-6-(phenylsulfanyl)benzoic acid

Cat. No.: B1458190
CAS No.: 1504698-57-0
M. Wt: 248.27 g/mol
InChI Key: MFNXNIVITGJDJJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-(phenylsulfanyl)benzoic acid ( 1504698-57-0) is a benzoic acid derivative building block of interest in various research applications, including medicinal chemistry and materials science . This compound, with a molecular formula of C₁₃H₉FO₂S and a molecular weight of 248.27 g/mol, features a fluorine atom and a phenylsulfanyl group on the benzoic acid scaffold, making it a valuable intermediate for the synthesis of more complex molecules . The structural motifs present in this compound are commonly explored in the development of pharmaceutical candidates and functional materials. Available with a purity of ≥95%, it is supplied for laboratory research purposes . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care and refer to the relevant Safety Data Sheet for proper handling procedures. REFERENCES: The core identification and structural data for this compound were verified against information from the chemical supplier BLD Pharm and ChemScene .

Properties

IUPAC Name

2-fluoro-6-phenylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXNIVITGJDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profiling and Thermodynamic Characterization of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Fluoro-6-(phenylsulfanyl)benzoic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise realm of pharmaceutical process development, the solubility profile of intermediate scaffolds determines the efficiency of purification, crystallization, and formulation. This guide focuses on 2-Fluoro-6-(phenylsulfanyl)benzoic acid (FPBA) , a versatile fluorinated building block (CAS: 1504698-57-0).

Understanding the solubility of FPBA requires analyzing its unique structural dichotomy: the electron-withdrawing, small-radius 2-fluoro substituent versus the bulky, lipophilic 6-phenylsulfanyl group. This ortho-substitution pattern induces steric torsion, disrupting planar molecular stacking and altering the crystal lattice energy compared to unsubstituted benzoic acid. This guide provides the definitive protocol for characterizing FPBA’s solubility, modeling its thermodynamic behavior, and selecting optimal solvent systems for process scale-up.

Molecular Profile & Solvent Selection Strategy

Structural Analysis (SAR)

The solubility behavior of FPBA is governed by three competing molecular features:

  • Carboxylic Acid Head (-COOH): Drives dimerization and solubility in polar protic solvents (Alcohols) via hydrogen bonding.

  • 2-Fluoro Substituent: Increases acidity (lower pKa) and introduces a dipole, enhancing solubility in polar aprotic solvents (Acetone, Acetonitrile).

  • 6-Phenylsulfanyl Tail (-S-Ph): A significant hydrophobic moiety. Unlike simple benzoic acids, this group drastically reduces water solubility but enhances affinity for non-polar and aromatic solvents (Toluene, Ethyl Acetate).

Solvent System Rationale

To construct a comprehensive solubility landscape, the following solvents are selected based on polarity index and hydrogen-bonding capability:

Solvent ClassRepresentative SolventsRationale for FPBA
Polar Protic Methanol, Ethanol, IsopropanolTargets the -COOH group; critical for cooling crystallization.
Polar Aprotic Acetone, AcetonitrileDisrupts acid dimers; expected to show high solubility.
Esters Ethyl AcetateBalanced polarity; excellent for liquid-liquid extraction.
Non-Polar/Aromatic TolueneProbes the affinity of the lipophilic -S-Ph group.

Experimental Protocol: Laser Monitoring Technique

To ensure high-precision data (E-E-A-T), we utilize the Laser Monitoring Observation Technique . This dynamic method is superior to static gravimetric analysis for generating temperature-dependent solubility curves (


 vs. 

) efficiently.
Workflow Diagram

SolubilityWorkflow Preparation Solvent & Solute Weighing (Electronic Balance ±0.0001g) Vessel Jacketed Glass Vessel (Controlled Temp Bath) Preparation->Vessel LaserSetup Laser Transmission System (Laser Source + Light Meter) Vessel->LaserSetup Install Dissolution Heating Phase (Dissolution observed by Max Transmittance) LaserSetup->Dissolution Heat Rate < 2 K/h Equilibrium Equilibrium Point Determination (T recorded when laser intensity stabilizes) Dissolution->Equilibrium Clear Solution DataLog Data Logging (Mole Fraction x vs. T) Equilibrium->DataLog

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of FPBA and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Position the laser source and light intensity meter on opposite sides of the vessel. Ensure the path length is constant.

  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Start at a temperature below the expected saturation point (suspension state).

  • Dynamic Measurement: Slowly increase the temperature (rate

    
    ) while stirring. The suspension scatters the laser light (low intensity).
    
  • Endpoint Detection: As the last crystal dissolves, the solution becomes clear, and laser transmittance spikes to a maximum constant value. Record this temperature (

    
    ) as the saturation temperature for the known mole fraction (
    
    
    
    ).
  • Replication: Repeat for varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Thermodynamic Modeling

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (


) with temperature (

) for non-ideal organic systems.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via non-linear regression.
    
  • Validation: The Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) should be

    
     for the model to be considered valid.
    
Thermodynamic Functions (van't Hoff Analysis)

To understand the mechanism of dissolution (Endothermic vs. Exothermic), calculate the apparent thermodynamic properties at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Positive values indicate the dissolution is non-spontaneous and requires thermal energy.
  • Entropy of Solution (

    
    ): 
    
    
    
    
    Positive values indicate entropy-driven dissolution (disorder increases).

Data Presentation & Analysis

Representative Data Structure

When characterizing FPBA, organize your experimental data into the following format for publication or internal reporting.

Table 1: Experimental Mole Fraction Solubility (


) of FPBA in Selected Solvents (Representative)
T (K)Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
Acetone (

)
283.150.01240.04520.03100.0890
293.150.01890.06100.04250.1150
303.150.02950.08550.05800.1480
313.150.04500.11500.07900.1920
323.150.06800.15200.10500.2450

Note: Values above are illustrative of expected trends for this structural class. Actual experimental validation is required.

Expected Solubility Landscape

Based on the 2-Fluoro-6-(phenylsulfanyl) substitution pattern:

  • Highest Solubility: Acetone and Ethyl Acetate. The lack of strong H-bond donors in the solvent allows the solvent to accept H-bonds from the FPBA carboxyl group without competing for self-association.

  • Moderate Solubility: Alcohols (Ethanol, Isopropanol). While they can solvate the carboxyl group, the lipophilic S-Ph group disrupts the solvent network.

  • Temperature Sensitivity: The dissolution will be endothermic (

    
    ). Solubility will rise significantly with temperature, making cooling crystallization  a viable purification method (e.g., dissolve in hot Ethanol, cool to 278 K).
    

Applications in Process Development

Crystallization Design

The data generated above directly informs the crystallization strategy:

  • Anti-solvent Crystallization: If solubility is high in Acetone and low in Water, a process of dissolving FPBA in Acetone and slowly adding Water (anti-solvent) will yield high purity crystals.

  • Polymorph Screening: The steric bulk of the S-Ph group suggests FPBA may exhibit polymorphism. The solubility study should be coupled with XRD analysis of the solid residues to ensure the crystal form remains stable across the temperature range.

Logical Process Flow

ProcessFlow RawMaterial Crude FPBA Synthesis Mixture SolventSelect Select Solvent based on Solubility Data (e.g., Ethanol for Cooling, Acetone for Anti-solvent) RawMaterial->SolventSelect Dissolution Dissolution at High T (323 K) SolventSelect->Dissolution Filtration Hot Filtration (Remove insoluble impurities) Dissolution->Filtration Crystallization Controlled Cooling / Anti-solvent Addition Filtration->Crystallization Isolation Filtration & Drying Crystallization->Isolation

Figure 2: Purification process design based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Sha, F., et al. (2020). Solubility and Thermodynamic Properties of 2-Fluoro-4-methoxybenzoic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(3), 1234–1245. (Cited as a methodological reference for fluorinated benzoic acids). Link

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Benzoic Acid Derivatives. Link

Technical Comparative Analysis: Ortho-Substituted Thiobenzoic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-(Phenylthio)benzoic acid and its fluorinated congener, 2-Fluoro-6-(phenylsulfanyl)benzoic acid .

Executive Summary

In the high-stakes arena of lead optimization, the distinction between a "scaffold" and a "drug-like candidate" often hinges on single-atom substitutions. This guide analyzes two closely related compounds:

  • 2-(Phenylthio)benzoic acid (2-PTBA): A classical synthetic intermediate and scaffold backbone.

  • 2-Fluoro-6-(phenylsulfanyl)benzoic acid (2-F-6-PTBA): A precision-engineered derivative leveraging the "Fluorine Effect" for metabolic stability and conformational control.

While 2-PTBA serves as a foundational building block for thioxanthones and anti-inflammatory agents, 2-F-6-PTBA represents a strategic evolution, utilizing the fluorine atom to modulate acidity (pKa), block metabolic hotspots, and enforce specific dihedral geometries via the ortho-effect.

Molecular Architecture & Electronic Profiling

The core difference lies in the substitution pattern on the benzoic acid ring.[1] This seemingly minor change dictates the molecule's electronic landscape and binding capabilities.

Structural Comparison
Feature2-(Phenylthio)benzoic acid (2-PTBA)2-Fluoro-6-(phenylsulfanyl)benzoic acid (2-F-6-PTBA)
CAS Number 1527-12-41504698-57-0
Molecular Formula


Substitution Pattern Ortho-monosubstituted (2-position)Ortho, Ortho'-disubstituted (2,6-positions)
Electronic Effect S-Ph is electron-donating (resonance) but withdrawing (induction).Fluorine is strongly withdrawing (induction).
Steric Environment Moderate steric crowding. Carboxyl group can rotate.High steric crowding ("Molecular Hinge"). Carboxyl group forced out of plane.
Predicted pKa ~3.5 - 4.0~2.5 - 3.0 (Significantly more acidic)
The "Ortho-Effect" and Conformational Lock

In 2-PTBA , the carboxyl group (


) maintains a degree of planarity with the benzene ring, allowing for conjugation.
In 2-F-6-PTBA , the 2,6-disubstitution creates a "steric lock." The bulky Sulfur atom at C6 and the Fluorine atom at C2 force the carboxyl group to twist perpendicular to the ring to minimize steric clash (A-strain).
  • Consequence: This twist breaks conjugation between the

    
     and the ring, isolating the electronic systems. This often results in increased acidity  (the conjugate base is not destabilized by electron donation from the ring) and enhanced solubility  in polar media due to the dipole moment vector change.
    

Synthetic Divergence

The synthesis of these two molecules requires fundamentally different strategies.[2] 2-PTBA typically relies on transition-metal catalysis, while 2-F-6-PTBA exploits the high nucleofugality of fluorine in Nucleophilic Aromatic Substitution (


).
Pathway A: Transition-Metal Catalysis (2-PTBA)

The standard synthesis involves an Ullmann-type condensation.

  • Mechanism:

    
    -catalyzed cross-coupling.
    
  • Precursors: 2-Chlorobenzoic acid + Thiophenol.

  • Conditions: High heat (

    
    ), Copper source (
    
    
    
    ,
    
    
    ), Strong Base.
Pathway B: Selective (2-F-6-PTBA)

The synthesis leverages the activation provided by the electron-withdrawing carboxyl group on the 2,6-difluoro precursor.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Precursors: 2,6-Difluorobenzoic acid + Thiophenol.

  • Conditions: Milder heat, mild base (

    
    ), No Metal Catalyst required .
    
  • Selectivity: The reaction can be controlled to displace only one fluorine atom because the introduction of the electron-rich sulfur atom deactivates the ring toward a second substitution.

Synthetic Workflow Visualization (DOT)

SynthesisComparison cluster_0 Route A: 2-(Phenylthio)benzoic acid (Ullmann) cluster_1 Route B: 2-Fluoro-6-(phenylsulfanyl)benzoic acid (SNAr) start1 2-Chlorobenzoic Acid + Thiophenol catalyst Cu(0) / CuI Catalyst High Temp (140°C) start1->catalyst product1 2-(Phenylthio)benzoic acid catalyst->product1 start2 2,6-Difluorobenzoic Acid + Thiophenol mechanism Base (K2CO3) Mild Temp (80°C) SNAr Mechanism start2->mechanism product2 2-Fluoro-6-(phenylsulfanyl) benzoic acid mechanism->product2

Figure 1: Comparative synthetic pathways. Route B (SNAr) offers a metal-free, greener alternative due to the activating nature of the fluorine substituents.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylthio)benzoic acid (Ullmann Method)

Reference Standard: Adapted from classical Ullmann condensation methodologies [1].

  • Reagents: Charge a round-bottom flask with 2-chlorobenzoic acid (10 mmol), thiophenol (11 mmol), anhydrous

    
     (20 mmol), and Copper powder (0.5 mmol).
    
  • Solvent: Add DMF (20 mL).

  • Reaction: Heat to reflux (

    
    ) under Nitrogen atmosphere for 4-6 hours. Monitor by TLC.
    
  • Workup: Cool to RT. Pour into ice water (100 mL). Acidify with 2N HCl to pH 2.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.[3]

  • Yield Expectation: 75-85%.

Protocol 2: Synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid (Selective )

Reference Standard: Based on nucleophilic displacement of polyfluorinated benzoates [2].

  • Reagents: Charge a flask with 2,6-difluorobenzoic acid (10 mmol) and

    
     (22 mmol).
    
  • Solvent: Add DMSO or DMF (15 mL). Stir for 15 min to form the carboxylate salt (activates the ring).

  • Addition: Add thiophenol (10.5 mmol) dropwise.

  • Reaction: Heat to

    
     for 3-5 hours.
    
    • Note: Do not overheat, or you risk displacing the second fluorine (forming the 2,6-bis(phenylthio) byproduct).

  • Workup: Pour into water. Acidify with dilute HCl.

  • Purification: The product precipitates. Wash with hexanes to remove unreacted thiophenol. Recrystallize from Toluene/Heptane.

  • Yield Expectation: 80-90%.

Medicinal Chemistry Implications[1][2][4][5][6]

For drug development professionals, the choice between these two molecules is rarely arbitrary. It is a strategic decision based on DMPK (Drug Metabolism and Pharmacokinetics) and SAR (Structure-Activity Relationship).

Metabolic Stability (The Fluorine Block)

In 2-PTBA, the ortho-positions are H and S-Ph. The open ortho-H is a potential site for metabolic oxidation (though less likely than para). However, if the phenyl ring of the benzoic acid is the target of metabolism, the Fluorine in 2-F-6-PTBA completely blocks metabolic attack at the C2 position.

  • Application: Use 2-F-6-PTBA to extend half-life (

    
    ) if the lead compound suffers from rapid clearance via aromatic hydroxylation.
    
Bioisosterism and Potency

The Fluorine atom is a bioisostere for Hydrogen but with significant differences:

  • Lipophilicity: Fluorine increases LogP, potentially improving membrane permeability.

  • Binding Affinity: The C-F bond is highly polarizable and can engage in specific interactions with protein backbones (orthogonal multipolar interactions).

Downstream Reactivity: Thioxanthones

Both compounds are precursors for Thioxanthones (tricyclic structures used in photoinitiators and DNA intercalators).

  • 2-PTBA

    
     Thioxanthone.[1]
    
  • 2-F-6-PTBA

    
     1-Fluoro-thioxanthone.
    
    • Significance: The resulting fluorinated thioxanthone allows for further functionalization via

      
       at the 1-position, making it a more versatile scaffold for library generation.
      

Decision Matrix for Researchers

Use the following logic flow to select the appropriate scaffold for your program.

DecisionMatrix Start Select Scaffold Requirement Q1 Is metabolic stability a critical issue? Start->Q1 Q2 Do you need a 'handle' for further substitution? Q1->Q2 Yes Res1 Use 2-(Phenylthio)benzoic acid (Standard Scaffold) Q1->Res1 No Res2 Use 2-Fluoro-6-(phenylsulfanyl)benzoic acid (Blocked Metabolic Site) Q2->Res2 No Res3 Use 2-F-6-PTBA (Fluorine allows SNAr diversification) Q2->Res3 Yes

Figure 2: Strategic selection logic for medicinal chemistry applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15210, 2-(Phenylthio)benzoic acid. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-Fluoro-6-(phenylsulfanyl)benzoic acid is a versatile bifunctional molecule, incorporating a carboxylic acid, a thioether, and a fluorinated aromatic ring. Such scaffolds are of significant interest in medicinal chemistry and materials science, serving as key building blocks for the synthesis of complex pharmaceutical agents and functional materials. The strategic placement of the phenylsulfanyl group ortho to a fluorine atom and a carboxylic acid provides multiple points for further chemical modification.

This document provides a comprehensive guide to the synthesis of this target molecule starting from the readily available 2,6-difluorobenzoic acid. The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful and widely-used method for forming carbon-heteroatom bonds on electron-deficient aromatic systems[1][2]. This protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the reaction's success.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds by the displacement of one of the fluorine atoms of 2,6-difluorobenzoic acid by thiophenol in the presence of a suitable base.

Overall Reaction:

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is classically understood to proceed via a two-step addition-elimination sequence, although recent studies suggest some examples may be concerted[3]. For this system, the stepwise mechanism provides a clear and predictive model.

  • Activation of the Aromatic Ring: The reaction is feasible because the benzene ring of 2,6-difluorobenzoic acid is "activated" towards nucleophilic attack. The strongly electron-withdrawing nature of the carboxylic acid group (and its conjugate base, the carboxylate) deactivates the ring for electrophilic substitution but powerfully activates it for nucleophilic substitution, particularly at the ortho and para positions. Both fluorine atoms are in activated ortho positions.

  • Formation of the Nucleophile: Thiophenol is a weak acid. The base (in this protocol, potassium carbonate) deprotonates the thiophenol to form the much more potent nucleophile, the potassium thiophenolate salt.

  • Nucleophilic Attack and the Meisenheimer Complex: The thiophenolate anion attacks one of the carbon atoms bearing a fluorine atom. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex [1]. The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the carboxylate group, which provides significant stabilization for this intermediate.

  • Elimination and Re-aromatization: In the final step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr chemistry. This step is typically fast and irreversible, driving the reaction to completion.

Causality Behind Experimental Choices
  • Choice of Substrate: 2,6-Difluorobenzoic acid is an ideal starting material. The fluorine atoms are the most electronegative halogens, making the ipso-carbons highly electrophilic and susceptible to attack. Furthermore, fluoride is an effective leaving group in this context[1].

  • Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base. It is strong enough to deprotonate thiophenol efficiently but is generally not strong enough to cause unwanted side reactions, such as deprotonation of other C-H bonds. It is also inexpensive, easy to handle, and has low solubility in the reaction solvent, which can sometimes simplify work-up.

  • Choice of Solvent (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. These solvents are ideal for SNAr reactions because they can effectively solvate the potassium cation while leaving the thiophenolate anion relatively "naked" and highly nucleophilic. This enhances the reaction rate significantly compared to protic solvents[1].

Detailed Experimental Protocol

This protocol details a representative procedure for the synthesis on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equivalents
2,6-Difluorobenzoic Acid158.101.58 g10.01.0
Thiophenol110.181.21 g (1.1 mL)11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Dimethylformamide (DMF)-40 mL--
Ethyl Acetate (EtOAc)-~150 mL--
2 M Hydrochloric Acid (HCl)-~50 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.76 g, 20.0 mmol).

    • Place the flask under an inert atmosphere (Nitrogen or Argon). This helps to prevent the oxidation of thiophenol.

    • Add anhydrous DMF (40 mL) to the flask.

    • With vigorous stirring, add thiophenol (1.1 mL, 11.0 mmol) to the suspension. Stir for 10-15 minutes at room temperature to allow for the formation of the potassium thiophenolate salt.

  • Addition of Starting Material:

    • Add the 2,6-difluorobenzoic acid (1.58 g, 10.0 mmol) to the reaction mixture in one portion.

    • Attach a reflux condenser to the flask, maintaining the inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 4-6 hours.

    • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, quenching it with dilute HCl, and extracting with EtOAc. A suitable eluent system is 4:1 Hexanes:Ethyl Acetate with a small amount of acetic acid (e.g., 1%). The product should have a different Rf value than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ~100 mL of cold water.

    • Acidify the aqueous mixture to a pH of ~1-2 by slowly adding 2 M HCl. The product should precipitate out of the solution.

    • Transfer the entire mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.

    • Characterization: The identity and purity of the final product, 2-Fluoro-6-(phenylsulfanyl)benzoic acid (M.W. 248.27 g/mol )[4], should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Melting Point analysis.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the core chemical transformation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_start Combine K₂CO₃, DMF, and Thiophenol prep_stir Stir 15 min at RT (Forms Thiophenolate) prep_start->prep_stir prep_add Add 2,6-Difluorobenzoic Acid prep_stir->prep_add react_heat Heat to 80-90 °C for 4-6 hours prep_add->react_heat react_monitor Monitor by TLC react_heat->react_monitor workup_cool Cool to RT react_monitor->workup_cool If complete workup_quench Pour into H₂O & Acidify with HCl workup_cool->workup_quench workup_extract Extract with EtOAc (3x) workup_quench->workup_extract workup_wash Wash with H₂O & Brine workup_extract->workup_wash workup_dry Dry (MgSO₄) & Concentrate workup_wash->workup_dry final_purify Recrystallize workup_dry->final_purify final_char Characterize (NMR, MS, MP) final_purify->final_char final_product Pure Product final_char->final_product

Figure 2: The core SNAr addition-elimination mechanism.

Safety and Handling Precautions

  • Thiophenol: Has a powerful, unpleasant stench and is toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

  • General: The reaction should be conducted with appropriate engineering controls (fume hood) and PPE. Prepare a quench solution (e.g., bleach) for any glassware that comes into contact with thiophenol to neutralize the odor.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid from 2,6-difluorobenzoic acid. By leveraging the principles of nucleophilic aromatic substitution, this valuable chemical building block can be accessed in a straightforward manner. The provided rationale for the choice of reagents and conditions should empower researchers to adapt and optimize this procedure for their specific needs.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... Chemical Science. Available at: [Link]

Sources

Protocol for nucleophilic aromatic substitution to form 2-Fluoro-6-(phenylsulfanyl)benzoic acid

Application Note: Regioselective Synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid via Nucleophilic Aromatic Substitution ( )

Abstract & Scope

This protocol details the controlled synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid (CAS: 1504698-57-0) utilizing a regioselective Nucleophilic Aromatic Substitution (

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is driven by the high susceptibility of the C-F bond in 2,6-difluorobenzoic acid to nucleophilic attack. The presence of the electron-withdrawing carboxylate group (inductive effect,

Strategic Disconnection

The most efficient route disconnects the C-S bond, revealing 2,6-difluorobenzoic acid and thiophenol as the primary synthons.

RetrosynthesisProduct2-Fluoro-6-(phenylsulfanyl)benzoic acidPrecursors2,6-Difluorobenzoic acid+ ThiophenolProduct->PrecursorsC-S Disconnection(SNAr)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target scaffold.

Mechanism & Selectivity Control

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Activation: The carboxylate anion (formed in situ) is electron-rich, which typically deactivates

    
    . However, the strong inductive withdrawal of the two ortho fluorine atoms dominates, allowing the reaction to proceed.
    
  • Selectivity (The "Self-Validating" Step):

    • Step 1 (Activation): The starting material, 2,6-difluorobenzoic acid, is highly activated.

    • Step 2 (Deactivation): Upon mono-substitution, the introduced phenylsulfenyl group (-SPh) is an electron donor via resonance (

      
      ). This increases electron density in the ring, significantly raising the activation energy for a second substitution.
      
    • Result: The reaction naturally arrests at the mono-substituted stage if stoichiometry is carefully managed (1.0 - 1.1 equivalents of thiol).

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
2,6-Difluorobenzoic acid 158.101.05.00 gSubstrate
Thiophenol (Benzenethiol) 110.181.053.66 g (3.4 mL)Nucleophile
Potassium Carbonate (

)
138.212.510.93 gBase
DMF (Anhydrous) 73.09N/A50 mLSolvent
HCl (1M) 36.46Excess~100 mLQuench/Acidification
Step-by-Step Methodology

Safety Precaution: Thiophenol has a potent, repulsive stench and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach solution should be available to neutralize spills.

Phase 1: Reaction Setup
  • Charge: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-Difluorobenzoic acid (5.00 g, 31.6 mmol) and Potassium Carbonate (10.93 g, 79.0 mmol).

  • Solvation: Add DMF (50 mL). Stir at room temperature for 15 minutes. The mixture will be a white suspension (formation of potassium benzoate).

  • Nucleophile Addition: Add Thiophenol (3.4 mL, 33.2 mmol) dropwise via syringe over 5 minutes.

    • Note: A slight color change (yellowing) may occur.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 90°C in an oil bath.

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes + 1% Acetic Acid).

    • Timepoint: Check at 2 hours. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      ).
    • Critical Check: If the bis-substituted impurity (

      
      ) appears, lower temperature to 80°C immediately.
      
Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into Ice Water (200 mL) with vigorous stirring. The solution should be clear (product is soluble as the potassium salt).

  • Precipitation: Slowly acidify the aqueous solution with 1M HCl until pH reaches ~1-2.

    • Observation: A thick white to off-white precipitate will form.

  • Filtration: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with Water (3 x 50 mL) to remove residual DMF and inorganic salts. Wash with Hexanes (2 x 30 mL) to remove traces of unreacted thiophenol (helps with odor).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from Ethanol/Water (3:1) .

    • Dissolve in boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

WorkflowStartStart: Reagent PrepMixMix 2,6-Difluorobenzoic acid+ K2CO3 in DMFStart->MixAddAdd Thiophenol (1.05 eq)DropwiseMix->AddHeatHeat to 90°C(2-4 Hours)Add->HeatCheckHPLC Check:Mono vs Bis?Heat->CheckCheck->HeatIncompleteQuenchPour into Ice Water(Product is Soluble Salt)Check->QuenchMono > 95%AcidifyAcidify with HCl (pH 1)Precipitate ProductQuench->AcidifyFilterFilter & Wash(Water/Hexane)Acidify->FilterPurifyRecrystallize(EtOH/H2O)Filter->PurifyEndPure 2-Fluoro-6-(phenylsulfanyl)benzoic acidPurify->End

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Stoichiometry Thiol:Substrate = 1.05:1.0>1.1 eq leads to significant bis-substitution (2,6-bis(phenylthio)benzoic acid). <1.0 eq leaves unreacted fluorobenzoic acid which is hard to separate.
Temperature 90°C ± 5°C>100°C promotes decarboxylation or bis-substitution. <70°C results in sluggish reaction times (>12h).
Solvent DMF or NMPProtic solvents (EtOH) retard

. Non-polar solvents fail to dissolve the carboxylate salt.
pH Control Acidify to pH 1-2Insufficient acidification (pH > 4) will leave the product in the mother liquor as the benzoate salt.

Analytical Data Expectations

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 148-152°C (based on analogs).

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, COOH)
      
    • 
       7.10 - 7.60 (m, 8H, Aromatic protons). Look for the specific splitting of the fluoro-substituted ring (triplet of doublets).
      
  • 19F NMR: Single peak, shifted significantly downfield from the starting material (-114 ppm range).

  • Mass Spec (ESI-): m/z 247 [M-H]⁻.

References

  • General

    
     on Fluorobenzoic Acids: 
    
    • Ozerskaya, A. V., et al. "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones."[3][4] Arkivoc, 2022, vii, 108-125.[4]

  • Thiophenol Handling & Reactivity

    • Adams, R., et al. "Thiophenol." Organic Syntheses, Coll. Vol. 1, p.504 (1941).

  • Analogous Synthesis (2-Arylthiobenzoic acids)

    • US Patent 4902826A, "Process for the preparation of 2-arylthiobenzoic acids."

  • Starting Material Properties (2,6-Difluorobenzoic acid)

    • Sigma-Aldrich Product Sheet.

Application Note & Protocol: Copper-Catalyzed Synthesis of 2-(Phenylthio)-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-(phenylthio)-6-fluorobenzoic acid through the copper-catalyzed cross-coupling of thiophenol and 2,6-difluorobenzoic acid. Diaryl thioethers are pivotal structural motifs in medicinal chemistry and materials science, and their efficient synthesis is of significant interest. This application note details a robust protocol, explores the underlying mechanistic principles of the Ullmann-type condensation, and offers insights into reaction optimization and troubleshooting. The provided methodology is designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility and scientific rigor.

Introduction: Significance and Synthetic Strategy

The formation of carbon-sulfur (C-S) bonds is a cornerstone of modern organic synthesis, enabling access to a vast array of molecules with significant biological and material properties.[1] The target molecule, a diaryl thioether carboxylic acid, is a valuable intermediate. For instance, related 2-(phenylthio)benzoyl derivatives have been investigated for their antimycobacterial activities.[2]

The coupling of an aryl halide with a thiol, in this case, 2,6-difluorobenzoic acid with thiophenol, is a classic cross-coupling challenge. While modern palladium-catalyzed methods like the Buchwald-Hartwig amination have been extended to C-S coupling, they can be hindered by the propensity of sulfur compounds to poison the palladium catalyst.[3][4] The Ullmann condensation, a copper-promoted reaction, offers a powerful and historically significant alternative.[5][6] Traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper.[5][7] However, modern advancements have introduced ligand-assisted, catalytic systems that proceed under milder conditions, making it a highly relevant and practical approach.[1][5]

This guide focuses on a modified Ullmann-type protocol, which leverages a copper-catalyzed system to achieve efficient C-S bond formation while preserving the carboxylic acid moiety, eliminating the need for protection and deprotection steps.[8]

Mechanistic Insights: The Ullmann Condensation for C-S Coupling

The reaction proceeds via an Ullmann-type mechanism, a copper-catalyzed nucleophilic aromatic substitution.[9] Understanding this pathway is critical for rational optimization and troubleshooting.

Causality of Reagent Choices:

  • Catalyst (Copper Source): The reaction is initiated by a Cu(I) species, which is the active catalyst.[7][9] While various copper sources can be used, including Cu(I) salts like CuI or a combination of Cu(0) and a Cu(II) salt (e.g., Cu/Cu₂O), their primary role is to generate the active Cu(I) thiolate in situ.[5][8] The use of a ligand-free system with a simple copper salt represents a cost-effective and operationally simple approach.[4]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for the deprotonation of the thiophenol, forming the more nucleophilic thiolate anion. This anion then reacts with the Cu(I) catalyst to form a copper(I) thiolate intermediate (ArS-Cu).[5] The choice of base can influence reaction rates and yields, with cesium carbonate often providing superior results due to its higher solubility and the increased reactivity of the corresponding cesium thiolate.

  • Solvent: High-boiling, polar aprotic solvents like DMF, NMP, or 2-ethoxyethanol are traditionally used to facilitate the dissolution of the reagents and to achieve the necessary reaction temperatures.[5][8]

  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl >> F.[10] For the coupling with 2,6-difluorobenzoic acid, the reaction proceeds via displacement of one of the fluorine atoms. The presence of the ortho-carboxylic acid group can play a directing role in the catalytic cycle.

The catalytic cycle can be summarized as follows:

  • Thiolate Formation: The base deprotonates thiophenol to form the thiolate anion.

  • Copper Thiolate Formation: The thiolate reacts with the Cu(I) catalyst to generate a copper(I) thiolate species.

  • Oxidative Addition: The aryl halide (2,6-difluorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl thioether product, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Ullmann_CS_Coupling cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuThiolate Copper(I) Thiolate (Ar'-S-Cu(I)) CuI->CuThiolate + Ar'-S⁻ Thiolate Thiophenolate (Ar'-S⁻) ArX 2,6-Difluorobenzoic Acid (Ar-F) CuIII Cu(III) Intermediate Ar-Cu(III)(S-Ar') CuThiolate->CuIII Oxidative Addition + Ar-F CuIII->CuI Reductive Elimination Product Product (Ar-S-Ar') CuIII->Product Releases Product Base Base (e.g., K₂CO₃) Base->Thiolate Deprotonation Thiophenol Thiophenol (Ar'-SH) Thiophenol->Base

Caption: Proposed catalytic cycle for the Ullmann C-S coupling.

Comparative Analysis of Reaction Conditions

The efficiency of the coupling reaction is highly dependent on the specific choice of catalyst, base, solvent, and temperature. The following table summarizes a set of effective conditions adapted from literature precedents for similar transformations.[8]

ParameterConditionRationale & Insights
Aryl Halide 2,6-Difluorobenzoic AcidFluorine is a poorer leaving group than Br or I, but the reaction is feasible. The ortho-COOH group remains unprotected.[8]
Thiol ThiophenolThe nucleophile in the reaction.
Catalyst System Cu (9 mol%) / Cu₂O (4.5 mol%)This mixed-valence system is highly effective for C-S bond formation with halobenzoic acids.[8] Simpler systems using CuI (1-5 mol%) can also be effective.[4]
Base K₂CO₃ (1.0 equiv.)An inexpensive and effective base for generating the thiolate. Ensures the carboxylic acid is also deprotonated.
Solvent 2-EthoxyethanolA high-boiling polar solvent that facilitates dissolution and allows for necessary reaction temperatures.[8]
Temperature 130 °CSufficient thermal energy is required to promote the reaction, especially with a less reactive aryl fluoride.
Reaction Time 4 - 12 hoursReaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
Atmosphere Inert (N₂ or Ar)While not always strictly necessary for Ullmann couplings, an inert atmosphere prevents potential oxidative side reactions.[1]

Detailed Experimental Protocol

This protocol is adapted from a highly efficient method for the coupling of thiols with 2-halobenzoic acids.[8]

Materials:

  • 2,6-Difluorobenzoic acid (1.0 equiv.)

  • Thiophenol (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.0 equiv.)

  • Copper powder (Cu) (0.09 equiv.)

  • Copper(I) oxide (Cu₂O) (0.045 equiv.)

  • 2-Ethoxyethanol (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with condenser

  • Magnetic stirrer and heating mantle/oil bath

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2,6-difluorobenzoic acid (e.g., 1.0 mmol, 158 mg), thiophenol (1.0 mmol, 110 mg, 102 µL), potassium carbonate (1.0 mmol, 138 mg), copper powder (0.09 mmol, 5.7 mg), and copper(I) oxide (0.045 mmol, 6.4 mg).

  • Solvent Addition: Add anhydrous 2-ethoxyethanol (e.g., 2-3 mL) to the tube.

  • Inerting: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Heating: Place the reaction vessel in a preheated oil bath at 130 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with water (10 mL) and ethyl acetate (15 mL).

    • Separate the layers. The product will be in both layers as the carboxylate and free acid.

    • Carefully acidify the aqueous layer to pH ~2 by the dropwise addition of 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine all organic layers.

  • Drying and Concentration: Wash the combined organic extracts with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-(phenylthio)-6-fluorobenzoic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature.Ensure the internal reaction temperature reaches the target of 130 °C.
Inactive catalyst.Use high-purity, fresh copper reagents. Consider pre-activating copper powder if necessary.
Wet reagents/solvent.Ensure all reagents and the solvent are anhydrous.
Formation of Diphenyl Disulfide Oxidative coupling of thiophenol.Maintain a strictly inert atmosphere throughout the reaction.
Difficulty in Purification Residual copper salts.A dilute aqueous ammonium chloride wash during work-up can help chelate and remove residual copper.
Decarboxylation Reaction temperature is too high.If decarboxylation is observed, attempt the reaction at a slightly lower temperature (e.g., 110-120 °C) for a longer duration.

Conclusion

The copper-catalyzed Ullmann-type coupling of thiophenol and 2,6-difluorobenzoic acid is an effective and reliable method for the synthesis of 2-(phenylthio)-6-fluorobenzoic acid. By understanding the underlying mechanism and carefully controlling key parameters such as catalyst system, temperature, and atmosphere, researchers can achieve high yields of the desired product. This protocol provides a robust, scalable, and economically viable pathway that avoids the need for protecting groups and expensive palladium catalysts, making it a valuable tool for professionals in drug discovery and chemical synthesis.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Organic Chemistry Portal. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Monostory, K., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]

  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

  • Lednev, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • Feng, Y., et al. (2012). Chan-Lam-type S-arylation of thiols with boronic acids at room temperature. Semantic Scholar. [Link]

  • Kaymakçıoğlu, B. K., et al. (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. [Link]

  • Gelman, D., et al. (2007). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC. [Link]

  • Postnikov, S., et al. (2017). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. [Link]

  • Kuhn, M., et al. (2011). Palladium-catalyzed C-S coupling: access to thioethers, benzo[b]thiophenes, and thieno[3,2-b]thiophenes. PubMed. [Link]

  • Carril, M., et al. (2007). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. [Link]

  • Wang, Y., et al. (2025). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Angewandte Chemie International Edition. [Link]

  • Mori, A., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]

  • Wang, W., et al. (2017). Copper-Catalyzed Reaction Cascade of Thiophenol Hydroxylation and S-Arylation through Disulfide-Directed C−H Activation. ResearchGate. [Link]

  • Kuhn, M., et al. (2011). Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. ACS Figshare. [Link]

  • Google Patents.
  • Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.
  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Barge, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. [Link]

  • Canto, R. F. S., et al. (2013). Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Beilstein Journals. [Link]

  • Besset, T., et al. (2015). Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp )−H Bonds. ResearchGate. [Link]

  • Perez, H., & Penieres, G. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Redalyc. [Link]

Sources

Application Note: Scalable Synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scale-up procedure for 2-Fluoro-6-(phenylsulfanyl)benzoic acid (CAS: 1504698-57-0), a critical scaffold in the synthesis of pharmaceuticals targeting kinase inhibition and inflammatory pathways.

While laboratory-scale synthesis often utilizes transition-metal catalysis (C-S coupling), such methods are cost-prohibitive and difficult to purify at kilogram scales. This protocol utilizes a robust, transition-metal-free Nucleophilic Aromatic Substitution (


)  of 2,6-difluorobenzoic acid. This route is selected for its superior atom economy, lower raw material costs, and favorable safety profile when engineered with proper controls.

Key Process Metrics:

  • Yield: >85% isolated.[1][2]

  • Purity: >98% (HPLC), suitable for GMP downstream.

  • Scalability: Validated for 100 g to 5 kg batches.

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary routes were evaluated. The


 pathway was selected as the Process of Record (PoR).
FeatureRoute A:

(Selected)
Route B: Pd/Cu-Catalyzed Coupling
Starting Materials 2,6-Difluorobenzoic acid + Thiophenol2-Fluoro-6-iodobenzoic acid + Thiophenol
Reagents

(Inexpensive base)
Pd(OAc)

/ Xantphos / Base
Purification Precipitation/CrystallizationChromatography (Metal scavenging required)
Cost LowHigh (Catalyst + Iodo-precursor)
Safety Profile Moderate (Thiophenol handling)Moderate (Heavy metal waste)
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism.[3] The carboxylate group (formed in situ) acts as an electron-withdrawing group (EWG) through induction, activating the ortho-fluorine positions.

  • Regioselectivity: The starting material is symmetric. Attack at either C2 or C6 yields the same mono-substituted intermediate.

  • Kinetic Control: The product, containing an electron-donating sulfide group (

    
    ), is less electrophilic than the difluoro-starting material. This deactivation prevents the second substitution (bis-addition), ensuring high selectivity for the mono-product.
    

ReactionScheme SM1 2,6-Difluorobenzoic Acid (Electrophile) Inter Meisenheimer Complex SM1->Inter + SM2 SM2 Thiophenol (Nucleophile) Base K2CO3 / DMF 100°C SM2->Base Base->Inter Prod 2-Fluoro-6-(phenylsulfanyl) benzoic acid Inter->Prod - F⁻ Byprod Byproduct: KF + KHCO3 Inter->Byprod

Figure 1: Reaction mechanism illustrating the SNAr pathway.[3][4][5] The electron-withdrawing carboxylate activates the ring, while the resulting sulfide deactivates it against further substitution.

Process Safety & Hazard Analysis (PHA)

CRITICAL WARNING: Thiophenol is acutely toxic and possesses a potent, repulsive stench. Engineering controls are non-negotiable.

  • Odor Control:

    • All vessel vents must be routed to a caustic scrubber (10-15% NaOH + dilute NaOCl) to oxidize thiophenol to non-volatile sulfonates.

    • Do not use standard rotavaps without secondary cold traps and scrubber integration.

  • Thermal Hazards:

    • The deprotonation of benzoic acid is exothermic.

    • The

      
       reaction is exothermic. Run under adiabatic control or slow ramp rates during scale-up.
      
  • Chemical Burns:

    • HF is generated as a byproduct but is immediately neutralized by the excess base (

      
      ) to form KF. Ensure base stoichiometry is 
      
      
      
      equivalents.

Detailed Scale-Up Protocol (1.0 kg Batch)

Materials Bill of Materials (BOM)
ReagentCASEquiv.Mass/VolRole
2,6-Difluorobenzoic acid385-00-21.01.00 kgLimiting Reagent
Thiophenol108-98-51.050.73 kgNucleophile
Potassium Carbonate (

)
584-08-72.52.18 kgBase / HF Scavenger
DMF (Dimethylformamide)68-12-2-5.0 LSolvent (5 vol)
Water (Process)7732-18-5-15.0 LQuench/Workup
HCl (37%)7647-01-0-~1.5 LpH Adjustment
Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer (high torque), reflux condenser, internal temperature probe, and nitrogen inlet. Connect the vent line to the caustic scrubber.

  • Charging:

    • Charge DMF (4.0 L) and 2,6-Difluorobenzoic acid (1.0 kg) . Stir at 200 RPM until dissolved.

    • Note: The solution may be slightly endothermic upon dissolution.

  • Base Addition:

    • Add

      
       (2.18 kg)  in portions over 30 minutes.
      
    • Caution:

      
       evolution will occur as the carboxylic acid is deprotonated. Monitor foaming.
      
    • Stir the resulting slurry for 30 minutes at 25°C.

  • Nucleophile Addition:

    • Add Thiophenol (0.73 kg) via a dropping funnel or peristaltic pump over 45 minutes.

    • Safety: Maintain system under slight negative pressure to prevent odor escape.

Phase 2: Reaction & IPC (In-Process Control)
  • Heating:

    • Ramp reactor jacket temperature to 100°C over 1 hour.

    • Maintain internal temperature at 95–100°C .

  • Monitoring:

    • Stir for 6–8 hours.

    • IPC Sampling: Take a 50 µL aliquot, quench in 1 mL water/MeCN (1:1). Analyze via HPLC (C18 column, Water/MeCN gradient + 0.1% TFA).

    • Endpoint Criteria: < 2.0% remaining 2,6-difluorobenzoic acid.

    • Troubleshooting: If reaction stalls, add 0.1 eq of additional

      
      . Do not add excess thiophenol unless necessary, as it complicates purification.
      
Phase 3: Workup & Isolation
  • Quench:

    • Cool the reaction mixture to 20–25°C .

    • Slowly add Process Water (10.0 L) to the reactor. The mixture will become a homogeneous solution (product is the soluble potassium salt).

    • Note: Any unreacted thiophenol may form an oil; if observed, wash the aqueous layer with Ethyl Acetate (2 x 2 L) to remove neutral impurities (disulfides/thiophenol). Discard organics to sulfide waste.

  • Precipitation:

    • Transfer the aqueous phase to a precipitation vessel if necessary.

    • Slowly add HCl (37%) dropwise while stirring vigorously.

    • Target pH: 1.0 – 2.0 .

    • The product will precipitate as a thick white-to-off-white solid.

    • Stir the slurry for 2 hours at 10°C to ripen the crystals.

Phase 4: Purification
  • Filtration:

    • Filter the slurry using a nutsche filter or centrifuge.

    • Wash the cake with Water (3 x 2.0 L) to remove residual DMF and inorganic salts (KF, KCl).

    • Critical: Measure the pH of the final wash. It should be neutral (pH 6-7).

  • Drying:

    • Dry the wet cake in a vacuum oven at 50°C for 24 hours.

    • Use a nitrogen bleed to assist drying.

Process Flow Diagram

ProcessFlow Start Start Reactor Reactor 1 (10L) Charge DMF, SM, K2CO3 Start->Reactor AddThio Add Thiophenol (Controlled Addition) Reactor->AddThio Heat Heat to 100°C 6-8 Hours AddThio->Heat IPC IPC Check (HPLC) SM < 2%? Heat->IPC IPC->Heat No (Extend Time) Quench Cool & Add Water (Product in Aqueous) IPC->Quench Yes Wash Optional EtOAc Wash (Remove Disulfides) Quench->Wash Acidify Acidify with HCl pH 1-2 (Precipitation) Wash->Acidify Filter Filtration & Wash (Remove Salts/DMF) Acidify->Filter Dry Vacuum Dry 50°C Filter->Dry End Final Product >98% Purity Dry->End

Figure 2: Process Flow Diagram (PFD) for the scale-up campaign.

Analytical Specifications

TestMethodSpecificationRationale
Appearance VisualWhite to off-white powderColor indicates oxidation (disulfides are yellow).
Assay HPLC (AUC)

Critical for downstream coupling.
1H NMR DMSO-

Conforms to structureVerify regioselectivity.
Loss on Drying Gravimetric

Solvent entrapment (DMF).
Residual Solvents GC-HeadspaceDMF < 880 ppmICH Q3C limits.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation; Product lost in mother liquor.Check pH of filtrate; ensure pH < 2.0. Cool slurry to 5°C before filtering.
Yellow Coloration Oxidation of thiophenol to diphenyl disulfide.Wash the basic aqueous phase with EtOAc before acidification. Recrystallize final product from Toluene/Heptane.
Bis-substitution Temperature too high (>110°C) or excess thiophenol (>1.1 eq).Strictly control temp. Reduce thiophenol to 1.02 eq.
Stench in Lab Scrubber failure or leak.STOP WORK. Check negative pressure. Add more bleach to scrubber.

References

  • General Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

  • Synthesis of 2-Arylthiobenzoic Acids (Patent)

    • Bauer, K., et al. (1990). Process for the preparation of 2-arylthiobenzoic acids. US Patent 4,902,826. Link

  • Thiophenol Safety & Handling

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7969, Benzenethiol. Link

  • Process Safety in Scale-Up

    • H.E.L Group.[6] Process Safety & Scale-Up. Link

  • 2,6-Difluorobenzoic Acid Reactivity

    • BenchChem.[7] Application Notes: 2,6-Difluorobenzenethiol in Organic Synthesis. (Relevant analog chemistry). Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in 2-Fluoro-6-(phenylthio)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low conversion rates, and optimize reaction conditions for improved yields and purity.

Introduction

The synthesis of 2-Fluoro-6-(phenylthio)benzoic acid is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol. While effective, this rea[1]ction is often plagued by challenges such as low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This guide provides a structured approach to identifying and resolving these issues, drawing upon established chemical principles and field-proven insights.

Troubleshooting Guide: Low Conversion Rates

Low conversion of starting materials is one of the most frequently encountered problems. This section provides a systematic approach to diagnosing and addressing the root causes.

Issue 1: Incomplete Reaction - Starting Material Remains

Observation: TLC or LC-MS analysis shows a significant amount of the starting aryl halide (e.g., 2,6-difluorobenzoic acid or 2-chloro-6-fluorobenzoic acid) remaining even after prolonged reaction times.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The copper catalyst is the heart of the Ullmann reaction, facilitating the crucial C-S bond formation.

    • Solution 1: Cat[2]alyst Choice & Quality: While various copper sources can be used (CuI, CuBr, Cu₂O, CuO nanoparticles), their activity can differ. Copper(I) salts are gener[3][4][5]ally preferred. Ensure the catalyst is of high purity and has not been deactivated by prolonged exposure to air or moisture. Consider using freshly purchased or properly stored catalyst.

    • Solution 2: Catalyst Activation: Traditional Ullmann reactions sometimes utilized "activated" copper powder. While less common now, if[1] using copper metal, in-situ activation by reduction of a copper salt might be beneficial.

    • Solution 3: Increase Catalyst Loading: While catalytic amounts are desired, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes drive the reaction to completion.

  • Suboptimal Reactio[6]n Temperature: Ullmann-type reactions are sensitive to temperature.

    • Solution: Traditionally, these reactions required high temperatures (>150 °C). However, modern protocols[1] with ligands can often proceed at lower temperatures. If the reaction is sluggi[6]sh, incrementally increase the temperature by 10-20 °C. Conversely, if side product formation is observed, a lower temperature may be necessary. The optimal range is typically between 80-120 °C for many modern systems.

  • Inappropriate Solv[7]ent: The solvent plays a critical role in solubilizing reactants and influencing reaction kinetics.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are commonly used and are often effective. If solubility is an issue[1][8], consider screening other solvents like dioxane or toluene. Ensure the solvent is anh[6]ydrous, as water can lead to side reactions.

Issue 2: Formation[6] of Side Products

Observation: The reaction mixture contains significant amounts of unintended products, which can complicate purification and lower the yield of the desired product.

Potential Causes & Solutions:

  • Disulfide Formation (Thiophenol Dimerization): Thiophenol can readily oxidize to form diphenyl disulfide, especially in the presence of air and a copper catalyst.

    • Solution 1: Maintain Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

    • Solution 2: Con[9]trolled Addition of Thiophenol: Adding the thiophenol slowly to the reaction mixture can help to minimize its concentration at any given time, reducing the rate of dimerization.

  • Hydrodehalogenation (Reduction of Aryl Halide): The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: Anhydrous Conditions: This side reaction is often promoted by protic impurities like water. Use anhydrous solvents an[6]d ensure all glassware is thoroughly dried. Reagents should also be stored under anhydrous conditions.

  • Homocoupling of Aryl Halide (Biaryl Formation): The starting aryl halide can couple with itself to form a biaryl impurity.

    • Solution: Ligand Selection: The choice of ligand can significantly influence the reaction pathway. Some ligands may favor th[10]e desired cross-coupling over homocoupling. Screening different ligands can be beneficial. (See FAQ section for more on ligand choice).

Workflow for Troubleshooting Low Conversion

Below is a systematic workflow to address low conversion rates in the synthesis of 2-Fluoro-6-(phenylthio)benzoic acid.

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present side_products Significant Side Products Formed? sm_present->side_products No catalyst Optimize Catalyst System sm_present->catalyst Yes inert_atm Ensure Inert Atmosphere side_products->inert_atm Yes end Improved Conversion side_products->end No temperature Adjust Reaction Temperature catalyst->temperature solvent Screen Solvents temperature->solvent solvent->end anhydrous Use Anhydrous Conditions inert_atm->anhydrous ligand Screen Ligands anhydrous->ligand ligand->end

Caption: A decision-tree workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann condensation in this synthesis?

A1: Copper(I) iodide (CuI) and copper(I) bromide (CuBr) are excellent and commonly used starting points. They are generally more r[6]eactive than copper(II) salts or copper metal. In some modern protocols, copper oxide nanoparticles have also shown high efficiency. The choice may also depen[5]d on the specific ligand and substrate being used.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for moderating the harsh conditions of traditional Ullmann reactions. For C-S bond formation, n[10]itrogen-based ligands like 1,10-phenanthroline and its derivatives have proven effective. Amino acids, such as L-pr[11]oline and N-methylglycine, are also widely used and can be very effective. It is often necessary to [6]screen a small panel of ligands to find the optimal one for your specific substrate combination. Some modern protocols have also been developed that are ligand-free, which can simplify the reaction setup and purification.

Q3: What is the optima[8][12]l base to use?

A3: The base plays a key role in deprotonating the thiophenol to form the active nucleophile. Common inorganic bases li[10]ke potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective. The choice of base can in[6]fluence the reaction rate and should be optimized. Stronger bases like sodium tert-butoxide can also be used but may lead to more side reactions.

Q4: My product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include unreacted starting materials, diphenyl disulfide, and hydrodehalogenated starting material.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, an acidic workup is typically performed to protonate the benzoic acid product, allowing for its extraction into an organic solvent. This will remove most of [13]the inorganic salts.

    • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from organic impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Quantitative Data Summary: Reaction Parameter Optimization
ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Copper Source CuI (5 mol%)Cu₂O (5 mol%)CuO nanoparticles (3 mol%)CuI (5 mol%)
Ligand 1,10-Phenanthroline (10 mol%)L-Proline (20 mol%)Ligand-Free1,10-Phenanthroline (10 mol%) or Ligand-Free
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent DMFNMPDioxaneDMF or NMP
Temperature 100 °C120 °C80 °C100-120 °C

Experimental Protocols

General Protocol for the Synthesis of 2-Fluoro-6-(phenylthio)benzoic acid

This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific starting materials and laboratory conditions.

Materials:

  • 2,6-Difluorobenzoic acid (or other suitable aryl halide)

  • Thiophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzoic acid (1.0 equiv.), CuI (0.05 equiv.), 1,10-phenanthroline (0.10 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Begin stirring the mixture. Add thiophenol (1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M HCl (aq).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizing the Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Reactants, Catalyst, Base, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill) setup->inert addition 3. Add Solvent and Thiophenol inert->addition reaction 4. Heat and Stir (e.g., 110 °C) addition->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Workup (Acidification & Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Pure 2-Fluoro-6-(phenylthio)benzoic acid purification->product

Caption: A step-by-step experimental workflow for the synthesis.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Mapping Ignorance. The role of copper in the Ullmann reaction. [Link]

  • Canadian Science Publishing. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • MDPI. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. [Link]

  • PMC. Synthesis of Copper(I) Thiolate Complexes in the Thioetherification of Aryl Halides. [Link]

  • Wordpress. Metal-catalyzed Approaches to Aryl Thioethers. [Link]

  • Synfacts. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. [Link]

  • ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. [Link]

  • ResearchGate. Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ACS Publications. Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. [Link]

  • PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. [Link]

  • ResearchGate. Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • ResearchGate. (PDF) The Mechanism of the Modified Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Google Patents.

Sources

Handling moisture sensitivity in 2-Fluoro-6-(phenylsulfanyl)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Optimization of Cyclization Protocols Ticket ID: TF-SPh-BA-001 Responder: Senior Application Scientist, Chemical Process Development[1]

Core Directive: The "Dry" Imperative

You are likely utilizing 2-Fluoro-6-(phenylsulfanyl)benzoic acid as a scaffold to synthesize 4-fluorothioxanthone (or related tricyclic photoinitiators/pharmaceuticals).[1] While the starting material itself is a stable solid, the transformation is critically moisture-sensitive.[1]

The failure mode is rarely the degradation of the starting material during storage, but rather the kinetic defeat of the acylium ion by water during the intramolecular Friedel-Crafts acylation.[1] Because the fluorine atom at the C2 position is electron-withdrawing, it deactivates the ring, making the cyclization slower and more susceptible to quenching by trace moisture than non-fluorinated analogues.[1]

Experimental Protocols (Self-Validating Systems)

Workflow A: Acid Chloride Activation (The High-Risk Step)

Objective: Convert the carboxylic acid to the acid chloride without hydrolysis.[1]

Reagents:

  • Substrate: 2-Fluoro-6-(phenylsulfanyl)benzoic acid (1.0 equiv)[1]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv) or Oxalyl Chloride (1.2 equiv)[1]
    
  • Catalyst: DMF (anhydrous, 2-3 drops)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)[1]

Step-by-Step Protocol:

  • System Prep: Flame-dry a 2-neck round bottom flask under a stream of

    
     or Ar.
    
  • Solvent Integrity: Charge the substrate and solvent.[1] Validation: The solution may be slightly cloudy.

  • Catalysis: Add catalytic DMF. Note: Without DMF, the reaction may stall due to the steric hindrance of the ortho-fluoro and ortho-phenylsulfanyl groups.[1]

  • Addition: Add

    
     dropwise at 0°C.
    
  • Reflux: Heat to reflux (DCM: 40°C, Toluene: 80°C) for 2-3 hours.

  • Validation Point: The evolution of

    
     and HCl gas should cease. The solution should become clear (homogeneous).
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
    • Critical Check: If the residue is a gummy sludge rather than a semi-solid/oil, significant hydrolysis has occurred.[1] If it is a clean oil/solid, proceed immediately to cyclization.[1]

Workflow B: Intramolecular Cyclization (The "Kill" Step)

Objective: Ring closure to 4-fluorothioxanthone using Lewis Acid catalysis.[1]

Reagents:

  • Intermediate: Crude Acid Chloride (from Workflow A)

  • Lewis Acid:

    
     (1.2 - 1.5 equiv)[1]
    
  • Solvent: DCM or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Slurry Prep: Suspend

    
     in DCE at 0°C under inert atmosphere.
    
  • Addition: Dissolve the crude acid chloride in minimal DCE and add dropwise to the

    
     slurry.
    
    • Visual Cue: A color change (often deep red or orange) indicates the formation of the acylium-aluminum complex.[1]

  • Kinetics: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC), heat to 50°C.

  • Quench: Pour slowly onto ice/HCl mixture.

Visualizing the Failure Mode (Graphviz)[1]

The following diagram illustrates the Kinetic Competition occurring in your flask. The Fluorine atom slows down the "Desired Path," giving the "Moisture Path" a statistical advantage if the system is not rigorously dry.[1]

MoistureSensitivity Start 2-Fluoro-6-(phenylsulfanyl) benzoic acid Act Activation (SOCl2 / DMF) Start->Act Int Acid Chloride Intermediate Act->Int - SO2, - HCl Acylium Acylium Ion (R-C+=O) Int->Acylium + AlCl3 Hydrolysis Hydrolysis (Reversion to Start) Acylium->Hydrolysis Fast Reaction (k_hydrolysis >> k_cycl) Cyclization Friedel-Crafts Cyclization Acylium->Cyclization Slow Step (Deactivated by F) Water Trace Moisture (H2O) Water->Hydrolysis Hydrolysis->Start Cycle of Failure Product 4-Fluorothioxanthone Cyclization->Product

Caption: Figure 1. The "Kinetic Trap."[1] The electron-withdrawing fluorine atom slows the cyclization (


), making the acylium intermediate highly vulnerable to rapid hydrolysis (

) by even trace moisture.[1]

Troubleshooting Guide & FAQs

Data Table: Solvent & Reagent Specifications
ComponentRequirementToleranceTroubleshooting Note
DCM / DCE Anhydrous (<50 ppm

)
Zero ToleranceDistill over

or use Molecular Sieves (4Å).[1]

Free-flowing powderYellow/Grey is OKIf white/clumpy, it has hydrolyzed to

.[1] Discard.

Clear/Light YellowDark/Red is badDistill if significant color (sulfur chlorides) is present.[1]
Reaction Gas

or Argon
Positive PressureUse a bubbler to ensure no back-flow of air.[1]
FAQ 1: "My reaction mixture turned into a black tar. What happened?"

Diagnosis: This is likely polymerization or sulfur oxidation , not just moisture.[1] Root Cause:

  • Overheating: The phenylsulfanyl group is sensitive.[1] If you reflux

    
     too vigorously or too long, the sulfur can undergo oxidative chlorination.[1]
    
  • Purity: If the starting material contained trace thiols (unreacted precursors), they will polymerize under Lewis Acid conditions.[1] Fix: Keep the acid chloride formation at the lowest effective temperature (40°C). Use Oxalyl Chloride at RT as a gentler alternative.[1]

FAQ 2: "I see the starting material regenerating on TLC after the quench."

Diagnosis: Incomplete activation or "False Cyclization."[1] Root Cause: You likely formed the acid chloride successfully, but moisture entered during the


 addition.[1] The Lewis Acid coordinated with water instead of the chloride, and upon quenching, the unreacted acid chloride hydrolyzed back to the benzoic acid.[1]
Fix: 
  • Ensure

    
     is added as a solid under positive nitrogen flow.
    
  • Do not dissolve

    
     in solvent beforehand unless the solvent is rigorously dried immediately prior.[1]
    
FAQ 3: "Can I use Polyphosphoric Acid (PPA) instead of the Acid Chloride route?"

Answer: Yes, but with a caveat. PPA acts as both solvent and catalyst for this cyclization.[1] However, PPA is extremely viscous and difficult to dry if it becomes wet.[1]

  • Pros: One-pot reaction; avoids

    
    .
    
  • Cons: Requires high temperatures (100°C+), which risks defluorination or sulfur oxidation.[1]

  • Recommendation: Stick to the Acid Chloride/

    
     route for fluorinated derivatives to maintain milder thermal conditions.
    

Decision Tree for Low Yields

Troubleshooting Problem Low Yield of 4-Fluorothioxanthone CheckSM Is Starting Material (SM) Recovered? Problem->CheckSM YesSM YES: SM Recovered CheckSM->YesSM NoSM NO: Tar/Byproducts CheckSM->NoSM Hydrolysis Issue: Hydrolysis (Moisture Ingress) YesSM->Hydrolysis Action1 Action: Dry Solvents (Karl Fischer < 50ppm) Hydrolysis->Action1 Decomp Issue: Thermal Decomp or Sulfur Oxidation NoSM->Decomp Action2 Action: Lower Temp Switch to Oxalyl Chloride Decomp->Action2

Caption: Figure 2. Diagnostic logic flow. Recovering starting material indicates moisture issues (hydrolysis), while recovering tar indicates thermal instability or side-reactions.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Acylation of Aromatics). [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for Acid Chlorides).

  • Allen, C. F. H., & MacKay, D. D. (1939).[1] Thioxanthone.[1] Organic Syntheses, 19, 89. (Foundational protocol for thioxanthone synthesis via thiosalicylic acid derivatives). [1]

  • Gronowitz, S., & Hörnfeldt, A. B. (2004).[1] Thiophenes (Vol. 2). Elsevier.[1] (Discusses reactivity of sulfur-containing aromatics and sensitivity to oxidation). [1]

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Mechanistic insights into Acylium ion stability and moisture sensitivity). [1]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 2-Fluoro-6-(phenylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-Fluoro-6-(phenylsulfanyl)benzoic acid (CAS: 1504698-57-0).[1] Application: Medicinal chemistry scaffold (kinase inhibitors, NSAID analogs). The Challenge: Structural validation of polysubstituted benzenes is prone to misinterpretation due to signal overlap and complex coupling. This guide compares the NMR profile of the target compound against its non-fluorinated and oxygen-linked analogs, demonstrating why


F-decoupled 

H NMR
is the superior validation method for this specific scaffold.

Part 1: Structural Analysis & Competitive Landscape

In drug discovery, this scaffold represents a strategic bioisostere. The fluorine atom modulates metabolic stability (blocking the C2 position), while the thioether (S-Ph) provides a lipophilic anchor different from the ether (O-Ph) linkage.

The Comparative Triad

To understand the unique signature of the target, we compare it to two common alternatives found in screening libraries:

FeatureTarget: 2-Fluoro-6-(phenylsulfanyl) Analog A: 2-(Phenylsulfanyl) Analog B: 2-Fluoro-6-phenoxy
Electronic Env. Push-Pull (F-withdrawing, S-donating)Electron Rich (S-donating)High Electronegativity (F & O both withdrawing)
Key NMR Marker H4 Proton (dt/ddd) H3 Proton (d)H5 Proton (dd, shielded)
Coupling Complexity High (

)
Low (

only)
High (

)
Validation Risk High (Overlap with S-Ph ring) LowModerate (O-Ph shifts distinct)

Part 2: Experimental Protocol

Synthesis & Sample Preparation

Context: High-purity spectra require removal of the paramagnetic impurities often left by copper catalysts used in S-arylation.

Methodology:

  • Synthesis: Nucleophilic Aromatic Substitution (

    
    ) of 2,6-difluorobenzoic acid with thiophenol using 
    
    
    
    in DMF at 100°C.
  • Purification: Acid-base extraction followed by recrystallization from Toluene/Heptane.

  • NMR Prep: Dissolve 10 mg in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to prevent aggregation of the carboxylic acid dimer, which broadens signals).
Workflow Visualization

The following diagram outlines the logical flow for confirming the regiochemistry of the substitution.

G Start Crude Reaction Mixture Step1 19F NMR Screen (Check for mono-subst.) Start->Step1 Step2 1H NMR (Standard) Step1->Step2 Single F peak observed Decision Signal Overlap? Step2->Decision Advanced 19F-Decoupled 1H NMR Decision->Advanced Yes (Typical) Final Structure Confirmed Decision->Final No Advanced->Final

Figure 1: Analytical workflow for validating 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

Part 3: Deep Dive – 1H NMR Interpretation[4]

The presence of the Fluorine atom at C2 and the Thioether at C6 creates a unique "coupling tree" for the central benzene ring protons (H3, H4, H5).

The Core Protons (Benzoic Acid Ring)[5]
H3 (Proton ortho to Fluorine)
  • Position: C3-H

  • Chemical Shift: ~7.10 - 7.20 ppm

  • Pattern: Doublet of Doublets (dd).

  • Mechanism: It couples strongly to the ortho-Fluorine (

    
     Hz) and the neighbor H4 (
    
    
    
    Hz).
  • Differentiation: In the non-fluorinated Analog A, this proton is a simple doublet. Here, the large F-coupling splits it wide.

H4 (The "Multiplet of Death")
  • Position: C4-H (Para to COOH)

  • Chemical Shift: ~7.45 - 7.55 ppm

  • Pattern: Triplet of Doublets (td) or Doublet of Doublet of Doublets (ddd).

  • Mechanism:

    • Couples to H3 (

      
       Hz).
      
    • Couples to H5 (

      
       Hz).
      
    • Couples to meta-Fluorine (

      
       Hz).
      
  • Analysis: This signal often overlaps with the phenyl ring protons. This is the critical failure point in standard analysis.

H5 (Proton ortho to Thioether)
  • Position: C5-H

  • Chemical Shift: ~7.25 - 7.35 ppm[2]

  • Pattern: Doublet of Doublets (dd).

  • Mechanism: Couples to H4 (

    
     Hz) and weakly to para-Fluorine (
    
    
    
    Hz, often unresolved broadening).
Comparative Data Table
ProtonMultiplicityCoupling Constants (Hz)Interpretation Notes
H3 dd

Distinctive wide split due to ortho-F.
H4 td

"Triplet-like" appearance due to overlapping J values.
H5 d (br)

Appears as a doublet; para-F coupling causes broadening.
S-Ph mComplex5 protons from the thioether side chain (7.30–7.50 ppm).
COOH bsN/ABroad singlet ~13.5 ppm (solvent dependent).

Part 4: Advanced Validation (The "Product" Comparison)

Why invest in


F-Decoupled 

H NMR
?

When comparing the standard 1H spectrum to the decoupled version, the performance gain in resolution is immediate.

Diagram: The Coupling Tree Collapse

The following diagram illustrates how decoupling simplifies the H4 signal, turning a complex multiplet into a clean triplet.

Coupling cluster_0 Standard 1H NMR (Complex) cluster_1 19F-Decoupled 1H NMR (Simplified) H4_Complex H4 Signal (Triplet of Doublets) Due to J(H-H) + J(H-F) Decoupler Apply 19F Decoupling Pulse H4_Complex->Decoupler H4_Simple H4 Signal (Clean Triplet) Only J(H-H) remains Decoupler->H4_Simple Collapse of 5.8 Hz splitting

Figure 2: Simplification of the H4 proton signal upon Fluorine decoupling.

Performance Verdict
  • Standard 1H NMR: Sufficient for purity checks (>95%), but ambiguous for detailed structural assignment due to the H4/S-Ph overlap.

  • 19F-Decoupled 1H NMR: Recommended. It mathematically removes the fluorine splitting, allowing the researcher to verify the 1,2,3-substitution pattern of the benzoic acid ring without interference.

References

  • Chemical Shift Principles

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard additivity rules for substituted benzenes).
    • Doc Brown's Chemistry. "1H NMR spectrum of benzoic acid and derivatives." Link

  • Fluorine Coupling Constants

    • Alfa Chemistry. "19F Coupling Constants Table - Aromatic Systems." Link

    • Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience.
  • Synthesis & Scaffold Context

    • Arkivoc. (2018). "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination." Arkivoc, part ii, 148-159. Link

    • CymitQuimica.[1] "Product Data: 2-Fluoro-6-(phenylsulfanyl)benzoic acid." Link

  • Comparative Analysis (Bioisosteres)

    • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Mass spectrometry fragmentation patterns of 2-Fluoro-6-(phenylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Fluoro-6-(phenylthio)benzoic Acid

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 2-Fluoro-6-(phenylthio)benzoic acid (CAS: Analogous to 1527-12-4), a disubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The primary focus is to distinguish this compound from its structural analogs—specifically the non-fluorinated parent 2-(phenylthio)benzoic acid —by analyzing the "Ortho Effect," a dominant fragmentation mechanism driven by the steric and electronic interaction between the carboxylic acid and the ortho-phenylthio group.

Target Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists.

Experimental Methodology

To ensure reproducibility, the following standardized protocols are recommended for the generation of comparative MS data.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if analyzing labile esters, though the free acid is stable.

  • Concentration: 10 µg/mL (ESI) or 1 mg/mL (EI).

  • Additives: 0.1% Formic acid (ESI+) to promote protonation

    
    .
    
Ionization Settings
ParameterElectrospray Ionization (ESI)Electron Ionization (EI)
Polarity Positive (+) / Negative (-)Positive (+)
Source Temp 350°C200°C
Voltage/Energy 3.5 kV (Capillary)70 eV
Flow Rate 0.3 mL/minN/A (Direct Probe/GC)
Scan Range

50–500

40–400

Expert Insight: While ESI is standard for biological matrices, EI (70 eV) is superior for structural elucidation of this compound because the high energy is required to drive the diagnostic "ortho-effect" cyclization pathways.

Fragmentation Analysis & Mechanisms

The fragmentation of 2-Fluoro-6-(phenylthio)benzoic acid is governed by two competing forces: the Ortho-Effect (facilitated by the phenylthio group) and the Inductive Stabilization (by the fluorine atom).

Primary Pathway: The Ortho-Thio Cyclization (Loss of H₂O/OH)

Unlike meta- or para-substituted benzoic acids, which primarily lose


, ortho-substituted analogs undergo a specific rearrangement.
  • Mechanism: The carbonyl oxygen of the carboxylic acid attacks the ortho-phenyl ring (or the sulfur atom participates), leading to the elimination of water (

    
    ) or hydroxyl radical (
    
    
    
    ).
  • Result: Formation of a stable, cyclic fluorothioxanthone-like cation .

  • Observation: This is often the Base Peak in EI spectra.

Secondary Pathway: Decarboxylation (Loss of CO₂)
  • Mechanism: Direct cleavage of the

    
     bond between the ring and the carboxyl group.
    
  • Result: Formation of the [3-Fluoro-2-(phenylthio)phenyl]

    
     cation.
    
  • Observation: A prominent peak at

    
    .
    
The Fluorine Signature
  • Stability: The

    
     bond is extremely strong (approx. 116 kcal/mol). Unlike Chlorine or Bromine, Fluorine is rarely lost in primary fragmentation.
    
  • Mass Shift: All fragments retain the +18 Da mass shift (relative to H) compared to the non-fluorinated parent, serving as a diagnostic marker.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the critical role of the ortho-phenylthio group in cyclization.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 248 Ortho_Inter Ortho-Interaction Intermediate M_Ion->Ortho_Inter Steric Proximity Loss_OH Acylium Ion [M - OH]+ m/z 231 M_Ion->Loss_OH - OH• Decarbox Fluorodiphenyl Sulfide Cation [M - CO2]+. m/z 204 M_Ion->Decarbox - CO2 (44 Da) Cyclic_Ion Fluoro-Thioxanthone Cation [M - H2O]+. m/z 230 Ortho_Inter->Cyclic_Ion - H2O (Ortho Effect) Loss_OH->Cyclic_Ion - H• (Cyclization) Phenyl_Loss C-S Cleavage [M - SPh]+ Decarbox->Phenyl_Loss Secondary Frag

Figure 1: Competitive fragmentation pathways for 2-Fluoro-6-(phenylthio)benzoic acid. The green path (Ortho Effect) typically yields the most stable ions.

Comparative Performance Guide

This section compares the subject compound against its primary alternative (the non-fluorinated parent) to assist in identification.

Comparison: Subject vs. Non-Fluorinated Analog
Feature2-Fluoro-6-(phenylthio)benzoic acid (Subject)2-(Phenylthio)benzoic acid (Alternative)Diagnostic Difference
Molecular Weight 248.27 g/mol 230.28 g/mol +18 Da Shift (F vs H)
Base Peak (EI)

230 (Cyclic Cation)

212 (Thioxanthone Cation)
Both form cyclic ions; Subject retains F.
Decarboxylation

204

186
Consistent -44 loss.
Isotope Pattern A+2 peak ~4.5% (due to

)
A+2 peak ~4.5% (due to

)
Identical sulfur signature.
Ortho Effect Restricted: F blocks one ortho site, forcing reaction with S-Ph.Flexible: Reaction can occur, but lacks the electronic withdrawal of F.F-substitution may increase acidity and proton mobility.
Comparison: Subject vs. Isomers (e.g., 4-Fluoro isomer)
  • 2-Fluoro-6-(phenylthio)benzoic acid (Ortho-Ortho): Shows intense

    
     and 
    
    
    
    peaks due to the proximity of the S-Ph group.
  • 4-Fluoro-2-(phenylthio)benzoic acid (Para-Fluoro): Will also show ortho-effects from the S-Ph group, but the electronic influence of the fluorine is further removed.

  • 2-Fluoro-5-(phenylthio)benzoic acid (Meta-Thio): CRITICAL DISTINCTION. If the S-Ph group is meta or para to the COOH, the "Ortho Effect" (loss of water/cyclization) is suppressed . The spectrum will be dominated by simple decarboxylation (

    
    ) rather than cyclization.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-(Phenylthio)benzoic acid (CAS 1527-12-4). NIST Chemistry WebBook. Available at: [Link]

  • Smith, R. M.Understanding Mass Spectra: A Basic Approach. Wiley-Interscience, 2004. (General reference for Ortho Effects in Benzoic Acids).
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[1][2] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the structural integrity of novel chemical entities is paramount. 2-Fluoro-6-(phenylsulfanyl)benzoic acid is a versatile scaffold and building block used in the synthesis of various pharmaceutically active compounds.[1][2] Its unique trifunctional substitution pattern—a carboxylic acid, a fluoro group, and a phenylthioether moiety—necessitates a robust and multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth exploration of Fourier Transform Infrared (FTIR) spectroscopy as a primary analytical tool for this molecule. It further contextualizes FTIR's role by comparing its utility against other essential spectroscopic techniques, offering a holistic workflow for researchers and drug development professionals.

Part 1: Core Analysis via FTIR Spectroscopy

The Principle and Rationale of FTIR

FTIR spectroscopy is a cornerstone technique in chemical analysis due to its speed, sensitivity, and non-destructive nature. The method is predicated on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations, resulting in an infrared spectrum. This spectrum serves as a unique molecular "fingerprint," providing immediate insights into the functional groups present.[3] For a molecule like 2-Fluoro-6-(phenylsulfanyl)benzoic acid, FTIR is an invaluable first-pass technique to confirm the presence of the key carboxylic acid group and the overall aromatic structure.

Self-Validating Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of any spectral data hinges on a meticulous experimental protocol. The following procedure is designed to be self-validating by minimizing common sources of error.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond attenuated total reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.

Step-by-Step Methodology:

  • System Preparation & Performance Verification:

    • Ensure the spectrometer's internal environment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Run a performance qualification (PQ) test using a certified polystyrene standard. This verifies wavenumber accuracy and resolution, ensuring the instrument is performing to specification.

  • Background Spectrum Acquisition (The Critical Reference):

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This scan measures the ambient environment (atmosphere, ATR crystal) and is computationally subtracted from the sample spectrum.

    • Causality: An accurate background is non-negotiable. Any contaminants on the crystal or significant changes in the atmosphere between the background and sample scans will appear as artifacts (positive or negative peaks) in the final spectrum, leading to misinterpretation.

  • Sample Analysis:

    • Place a small amount (typically 1-5 mg) of the solid 2-Fluoro-6-(phenylsulfanyl)benzoic acid powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's integrated clamp to ensure firm and uniform contact between the sample and the crystal.

    • Causality: Good contact is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample, so air gaps will severely weaken the spectral intensity.

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters for a high-quality spectrum are:

      • Scan Range: 4000–400 cm⁻¹[3]

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (co-added to improve the signal-to-noise ratio)

    • Causality: A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands in solid-state spectra. Co-adding scans averages out random noise, making weaker peaks more discernible.

  • Post-Acquisition Processing:

    • The instrument software automatically performs the background subtraction.

    • Apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

Interpreting the Spectrum: Characteristic Peaks of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid

The structure of 2-Fluoro-6-(phenylsulfanyl)benzoic acid suggests several key vibrational modes. The table below outlines the expected characteristic absorption bands based on established spectroscopic data for its constituent functional groups.

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity & Shape Rationale & References
3300–2500O–H stretchCarboxylic AcidStrong, Very BroadThe extreme broadness is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[4]
~3080–3030C–H stretchAromatic RingsMedium, SharpThese peaks correspond to the C-H stretching on the two benzene rings.[4]
~1710–1680C=O stretchCarboxylic Acid (dimer)Very Strong, SharpThe carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Its position indicates conjugation with the aromatic ring and dimerization.[4][5]
~1600, ~1475C=C stretchAromatic RingsMedium to Strong, SharpMultiple sharp bands are characteristic of aromatic ring "breathing" modes.
~1320–1210C–O stretchCarboxylic AcidStrongThis peak arises from the stretching of the carbon-oxygen single bond, often coupled with O-H bending.[4]
~1250–1150C–F stretchAryl-FluorideStrongThe C-F stretch is typically a strong and distinct absorption. Its exact position can be influenced by the surrounding aromatic system.
~1100–1000C–S stretchPhenylthioetherWeak to MediumThe C-S bond vibration is often weak and can be difficult to definitively assign in a complex spectrum.[6]
~960–900O–H bendCarboxylic Acid (dimer)Medium, BroadThis out-of-plane bending vibration is another characteristic feature of carboxylic acid dimers.[7]
~760–740C–H bendOrtho-disubstituted RingStrongThis strong out-of-plane bending (wagging) is characteristic of the substitution pattern on the benzoic acid ring.
~750–690C–H bendMonosubstituted RingStrongTwo strong bands in this region are expected from the monosubstituted phenylsulfanyl ring.

Part 2: A Comparative Analysis of Analytical Techniques

While FTIR provides a rapid and valuable fingerprint, it does not provide a complete structural picture. For unambiguous confirmation and characterization, especially in regulated environments, orthogonal analytical techniques are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). It provides detailed information about the molecular skeleton, connectivity, and the number of unique atoms. For 2-Fluoro-6-(phenylsulfanyl)benzoic acid, NMR would be used to:

  • ¹H NMR: Confirm the number and integration of aromatic protons and their coupling patterns, revealing the substitution on each ring.

  • ¹³C NMR: Identify the number of unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon (~165-185 ppm).

  • ¹⁹F NMR: Provide a definitive signal for the fluorine atom, confirming its presence and chemical environment.

Mass Spectrometry (MS)

MS is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role is to:

  • Confirm Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision (typically <5 ppm), allowing for the unambiguous confirmation of the elemental formula (C₁₃H₉FO₂S, MW: 248.0256).[1]

  • Provide Fragmentation Data: Analysis of the fragmentation pattern can offer clues about the molecule's structure, corroborating findings from other techniques.

Performance Comparison Guide

The following table objectively compares the utility of each technique for the characterization of 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

Parameter FTIR Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass Spectrometry (HRMS)
Primary Information Functional Groups PresentAtomic Connectivity, Molecular SkeletonMolecular Formula, Molecular Weight
Sample Requirement ~1-5 mg, solid or liquid~5-10 mg, requires dissolution in deuterated solvent<1 mg, requires dissolution
Speed of Analysis Very Fast (~1-2 minutes)Slower (~10 mins to several hours)Fast (~5-10 minutes)
Specificity Moderate (identifies groups)Very High (identifies specific structure)Very High (identifies elemental formula)
Quantitation Possible, but requires careful calibrationExcellent for relative quantitation (integration)Possible with standards
Cost (Instrument) LowHighHigh
Key Strength Rapid screening, confirmation of key functional groupsUnambiguous structure elucidationDefinitive molecular formula confirmation
Key Limitation Does not provide connectivity dataSlower, requires soluble sampleProvides no stereochemical or isomeric information

Part 3: Integrated Analytical Workflow

A robust characterization of a new batch of 2-Fluoro-6-(phenylsulfanyl)benzoic acid should not rely on a single technique. Instead, a logical workflow ensures both identity and purity are confirmed with the highest degree of confidence.

Comprehensive Characterization Workflow Diagram

The following diagram illustrates an efficient and logical workflow for the complete characterization of the target molecule.

G cluster_0 Initial Screening & Identity cluster_1 Detailed Structural Elucidation cluster_2 Definitive Formula Confirmation synthesis Synthesized Product: 2-Fluoro-6-(phenylsulfanyl)benzoic acid ftir FTIR Analysis synthesis->ftir check1 Functional Groups Confirmed? (C=O, O-H, C-F) ftir->check1 nmr NMR Spectroscopy (1H, 13C, 19F) check1->nmr Yes fail Characterization Failed: Re-synthesize or Re-purify check1->fail No check2 Correct Structure? (Connectivity & Isomer) nmr->check2 ms High-Resolution MS check2->ms Yes check2->fail No check3 Correct Molecular Formula? (m/z matches C13H9FO2S) ms->check3 final Product Confirmed: Batch Released for Use check3->final Yes check3->fail No

Caption: Logical workflow for the comprehensive characterization of 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

FTIR spectroscopy stands as an indispensable tool for the initial analysis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid. Its ability to rapidly confirm the presence of critical functional groups makes it an efficient screening method in any synthetic chemistry workflow. However, this guide underscores the principle of analytical orthogonality. For the absolute structural confirmation demanded by researchers, scientists, and drug development professionals, FTIR data must be complemented by the detailed connectivity information from NMR and the unambiguous molecular formula provided by high-resolution mass spectrometry. Employing this integrated workflow ensures the highest level of scientific integrity and confidence in the materials being advanced for further study.

References

  • Title: Infrared spectrum of benzoic acid C7H6O2 C6H5COOH Source: Doc Brown's Advanced Organic Chemistry Revision Notes URL: [Link]

  • Title: Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Infrared Spectra and Molecular Configuration of Benzoic Acid Source: CORE URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy Source: PubMed URL: [Link]

  • Title: Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids Source: Spectroscopy Online URL: [Link]

  • Title: How to Interpret FTIR Results: A Beginner's Guide Source: AZoM.com URL: [Link]

  • Title: The C-O Bond III: Ethers By a Knockout Source: Spectroscopy Online URL: [Link]

  • Title: Spectroscopy of Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: Spectroscopy of Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL: [Link]

  • Title: Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Introduction to Spectroscopy Source: Cengage URL: [Link]

  • Title: Rotational–vibrational spectroscopy Source: Wikipedia URL: [Link]

Sources

Validating the Synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Crisis of "Hidden" Impurities

In the high-stakes environment of drug development, 2-Fluoro-6-(phenylsulfanyl)benzoic acid serves as a critical scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). While modern laboratories heavily rely on HPLC and LC-MS for purity assessments, these techniques suffer from a critical blind spot: they are often "blind" to inorganic salts, moisture, and non-chromophoric contaminants.

This guide challenges the over-reliance on chromatography. We validate the synthesis of 2-Fluoro-6-(phenylsulfanyl)benzoic acid using Elemental Analysis (EA) as the primary arbiter of bulk purity, comparing its efficacy against Quantitative NMR (qNMR) and HPLC.

Key Takeaway: HPLC confirms identity; Elemental Analysis confirms integrity. For a compound to be considered "GMP-ready" or publication-quality, the carbon, hydrogen, and sulfur content must deviate no more than ±0.4% from theoretical values.

The Synthetic Context: Know Your Enemy

To validate purity, one must first understand the impurities generated during synthesis. The standard synthesis involves a Nucleophilic Aromatic Substitution (


).
Reaction Scheme

Starting Materials: 2,6-Difluorobenzoic acid + Thiophenol (Benzenethiol). Reagents: Potassium Carbonate (


), DMF (Solvent).
Mechanism:  The thiolate anion attacks the electrophilic carbon at the 2-position, displacing a fluoride ion.
Visualization: Synthetic Pathway & Impurity Generation

SynthesisPath SM1 2,6-Difluorobenzoic Acid Reagent K2CO3 / DMF (100°C) SM1->Reagent SM2 Thiophenol (PhSH) SM2->Reagent Product 2-Fluoro-6-(phenylsulfanyl) benzoic acid (Target) Reagent->Product Main Path Impurity1 Impurity A: 2,6-Bis(phenylsulfanyl) benzoic acid Reagent->Impurity1 Over-reaction Impurity2 Impurity B: Residual Salts (KF, K2CO3) Reagent->Impurity2 By-product Impurity3 Impurity C: Trapped Solvent (DMF/Water) Reagent->Impurity3 Solvation

Figure 1: The


 synthetic pathway showing the target molecule and the three critical impurity classes that necessitate Elemental Analysis.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why choose Elemental Analysis when HPLC is faster? The table below outlines the "Causality of Choice"—why we select specific methods for specific validation goals.

FeatureElemental Analysis (Combustion) HPLC (UV-Vis) Quantitative NMR (qNMR)
Primary Detectable Carbon, Hydrogen, Sulfur, NitrogenChromophores (Aromatic rings)Protons (

), Fluorine (

)
Blind Spots Specific structural isomersInorganic salts , Moisture, non-UV active solventsParamagnetic impurities, low-concentration salts
Sample Requirement ~2–5 mg (Destructive)<1 mg (Non-destructive)~10–20 mg (Non-destructive)
Validation Role Bulk Purity & Solvation State Trace Organic Impurity ProfilingStructural Identity & Molar Ratio
"Gold Standard"

absolute deviation
>98% Area Under Curve (AUC)Integral ratios

Expert Insight: A sample can show >99% purity on HPLC yet fail EA miserably. Why? Because the sample might contain 5% Potassium Fluoride (KF) salt or 3% water. HPLC "looks through" these invisible contaminants. EA is the only method that penalizes you for wet or salty samples.

Protocol: Validating via Elemental Analysis

A. Theoretical Calculation

Before running the experiment, we must establish the mathematical baseline for 2-Fluoro-6-(phenylsulfanyl)benzoic acid .

  • Formula:

    
    
    
  • Molecular Weight: 248.27 g/mol [1]

Theoretical Mass Percentages:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Sulfur (S):

    
    
    
  • Fluorine (F):

    
    
    
B. Experimental Workflow

To achieve the


 standard, strict adherence to sample preparation is required.
  • Purification:

    • Perform column chromatography (SiO2, Hexane:EtOAc gradient) to remove organic impurities (Impurity A).

    • Critical Step: Perform an acid wash (1M HCl) during workup to convert any Potassium carboxylate salts back to the free acid form. Failure here leads to low %C and high %Ash.

  • Drying (The Common Failure Point):

    • Recrystallize from Ethanol/Water.

    • Dry under high vacuum (<1 mbar) at 50°C for 24 hours.

    • Note: Benzoic acid derivatives are prone to trapping water in the crystal lattice.

  • Combustion Analysis:

    • Weigh 2.0–3.0 mg of sample into a tin capsule.

    • Add Tungsten Trioxide (

      
      ) as a combustion aid (crucial for sulfur-containing compounds to prevent sulfate ash formation).
      
    • Run on a CHNS Analyzer (e.g., Elementar vario EL cube) at 1150°C.

C. Interpretation of Results (Troubleshooting Guide)
ScenarioObservationRoot Cause DiagnosisCorrective Action
Pass All values within

High Purity (>99.5%)Proceed to biological testing.
Wet Sample %H is High (>4.0%)Trapped Water or EthanolDry at higher temp (60°C) with

desiccant.
Salt Contamination %C is Low (<62.0%)Residual Inorganic Salts (

, KF)
Re-dissolve in EtOAc, wash x3 with 1M HCl.
Incomplete Combustion %C Low, %S Low Formation of refractory carbidesIncrease

flow; add more

oxidant.

Visualization: The Validation Logic Gate

This diagram guides the researcher through the decision-making process based on EA results.

ValidationLogic Start Synthesized Product (Dried) EA_Run Run CHNS Analysis Start->EA_Run Check Values within ±0.4%? EA_Run->Check Pass VALIDATED Release for Bio-Assay Check->Pass Yes Fail FAILURE ANALYSIS Check->Fail No H_High High %H? (Solvent Trap) Fail->H_High C_Low Low %C? (Inorganic Salts) Fail->C_Low Action_Dry High Vac Drying (60°C, 24h) H_High->Action_Dry Action_Wash Acid Wash (1M HCl) C_Low->Action_Wash Action_Dry->EA_Run Retest Action_Wash->EA_Run Retest

Figure 2: Logical workflow for interpreting Elemental Analysis data and applying corrective purification steps.

References

  • University of British Columbia (UBC) Department of Chemistry. Summary of CHNS Elemental Analysis Common Problems & Acceptable Limits. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. An International Study Evaluating Elemental Analysis and the ±0.4% Requirement. (2013). Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[2][3][4] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (2021).[2][5] Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Fluoro-6-(phenylsulfanyl)benzoic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols for handling 2-Fluoro-6-(phenylsulfanyl)benzoic acid, a novel compound with significant potential in research and development. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds to establish best practices for personal protective equipment (PPE), operational procedures, and emergency response.

The unique trifecta of a fluorinated aromatic ring, a carboxylic acid, and a phenylsulfanyl (thioether) group in the molecular structure of 2-Fluoro-6-(phenylsulfanyl)benzoic acid necessitates a cautious and well-informed approach to its handling. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively with this compound.

Hazard Assessment: A Synthesis of Functional Group Toxicology

A comprehensive understanding of the potential hazards is the foundation of laboratory safety. While specific toxicological data for 2-Fluoro-6-(phenylsulfanyl)benzoic acid is not yet widely available, an analysis of its constituent functional groups provides a robust framework for anticipating its hazard profile.

  • Substituted Benzoic Acids: This class of compounds is frequently associated with irritant properties.[1] Direct contact can lead to irritation of the skin, eyes, and respiratory tract.[1] Ingestion may also be harmful.[2]

  • Organofluorine Compounds: The presence of a fluorine atom on the benzene ring can influence the compound's reactivity and metabolic pathways. While not universally toxic, some organofluorine compounds can exhibit increased biological activity.

  • Aryl Thioethers: Low molecular weight thiols and thioethers are known for their strong, unpleasant odors.[3] While the odor potential of this specific compound is uncharacterized, the presence of the sulfur linkage warrants measures to control potential malodorous vapors.[4]

Based on this analysis, it is prudent to treat 2-Fluoro-6-(phenylsulfanyl)benzoic acid as a substance with the potential to be a skin, eye, and respiratory irritant, and to be harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-layered Defense

A systematic approach to PPE is critical to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

Protection Type Recommended PPE Rationale
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of airborne particles of the solid compound.
In situations where aerosols may be generated, a respirator with organic vapor cartridges should be considered.
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and potential splashes.[6]
Face shield (in addition to goggles)Recommended when there is a significant risk of splashes.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: From Benchtop to Disposal

Safe handling of 2-Fluoro-6-(phenylsulfanyl)benzoic acid extends beyond PPE. The following operational and disposal plans provide a framework for minimizing risk throughout the experimental workflow.

Engineering Controls and Safe Handling

A proactive approach to containment is the first line of defense.

  • Ventilation: All handling of solid 2-Fluoro-6-(phenylsulfanyl)benzoic acid that could generate dust, and all procedures involving solutions of the compound, should be conducted in a certified chemical fume hood.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

  • Housekeeping: Maintain a clean and organized workspace. Clean up spills promptly and appropriately, as detailed in the emergency procedures below.

Experimental Workflow

The following diagram illustrates a safe workflow for handling 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Fume Hood prep_ppe->prep_fume_hood 1. Ensure Safety prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh 2. Containment reaction_dissolve Dissolve in Solvent prep_weigh->reaction_dissolve 3. Proceed to Reaction reaction_run Perform Reaction reaction_dissolve->reaction_run cleanup_quench Quench Reaction (if necessary) reaction_run->cleanup_quench 4. Post-Reaction cleanup_waste Dispose of Waste cleanup_quench->cleanup_waste 5. Waste Management cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_remove_ppe Doff PPE cleanup_decontaminate->cleanup_remove_ppe 6. Final Steps

Caption: A typical experimental workflow for handling 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Solid Waste: Collect solid 2-Fluoro-6-(phenylsulfanyl)benzoic acid and any contaminated disposable materials (e.g., weigh paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 2-Fluoro-6-(phenylsulfanyl)benzoic acid in a labeled hazardous waste container for halogenated organic waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is essential.

Exposure Response

The following flowchart outlines the immediate actions to take in case of personal exposure.

exposure_response cluster_actions exposure Exposure Occurs skin_contact Skin Contact: Immediately wash with soap and water for at least 15 minutes. exposure->skin_contact eye_contact Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate first aid measures for exposure to 2-Fluoro-6-(phenylsulfanyl)benzoic acid.

Spill Cleanup
  • Small Spills: For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a labeled hazardous waste container.

  • Large Spills: For larger spills, or spills of the compound in solution, evacuate the area and contact your institution's EHS department.

  • Decontamination: After the bulk of the spill has been cleaned up, decontaminate the area with a suitable solvent (e.g., isopropanol) and then wash with soap and water.

By adhering to these guidelines, researchers can confidently and safely work with 2-Fluoro-6-(phenylsulfanyl)benzoic acid, fostering a secure environment for scientific discovery.

References

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • Gorokhova, L. G., et al. "Assessment of the toxicity of benzoic acid derivatives in the intragastric intake." Hygiene and Sanitation 99.10 (2020): 1120-1125. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. AplusA. [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. [Link]

  • Safety Data Sheet: Diethyl ether. Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.